

An In-depth Technical Guide to Sphingosyl PE (d18:1)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosyl PE (d18:1), with the CAS number 90850-31-0, is a phosphosphingolipid of significant interest in the field of lipidomics and drug development. Structurally, it is D-erythrosphingosylphosphoethanolamine, comprised of a C18 sphingosine backbone linked to a phosphoethanolamine headgroup.[1][2] While its direct biological functions are still under active investigation, its position within the complex network of sphingolipid metabolism suggests potential roles in cellular signaling, membrane structure, and as a precursor to other bioactive lipids. This guide provides a comprehensive overview of the current knowledge on Sphingosyl PE (d18:1), including its physicochemical properties, a hypothetical metabolic and signaling context, detailed experimental protocols for its analysis, and a framework for quantitative data presentation.

Introduction

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. They are not only essential structural components of cellular membranes but also serve as critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. **Sphingosyl PE (d18:1)** is a member of the phosphosphingolipid subclass, which are characterized by a phosphate group at the C-1 position of the sphingoid base. While much attention has been focused on sphingosine and its phosphorylated derivative, sphingosine-1-phosphate (S1P), the roles of other phosphosphingolipids like **Sphingosyl PE (d18:1)** are less



understood. This document aims to consolidate the available technical information and provide a framework for future research into this intriguing molecule.

Physicochemical Properties

A clear understanding of the physicochemical properties of **Sphingosyl PE (d18:1)** is fundamental for its study. These properties are summarized in the table below.

Property	Value	Reference
CAS Number	90850-31-0	[1]
Molecular Formula	C20H43N2O5P	[1]
Molecular Weight	422.54 g/mol	[1]
IUPAC Name	[(E,2S,3R)-2-amino-3- hydroxyoctadec-4-enyl] 2- azaniumylethyl phosphate	
Synonyms	D-erythro-sphingosyl phosphoethanolamine, Sphingosine PE (d18:1)	[1]
Lipid Class	Phosphosphingolipid	
Appearance	Powder	[1]
Storage Temperature	-20°C	[1]

Hypothetical Metabolic and Signaling Context

While the precise metabolic pathways and signaling roles of **Sphingosyl PE (d18:1)** have not been fully elucidated, its structural similarity to other well-characterized sphingolipids allows for the formulation of a hypothetical framework.

Metabolic Pathway

Sphingosyl PE (d18:1) is likely synthesized from sphingosine (d18:1), a central hub in sphingolipid metabolism. The addition of a phosphoethanolamine headgroup could be catalyzed by a yet-to-be-identified ethanolamine-phosphate transferase. Conversely, it may be



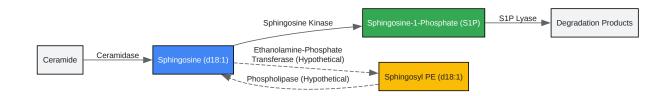




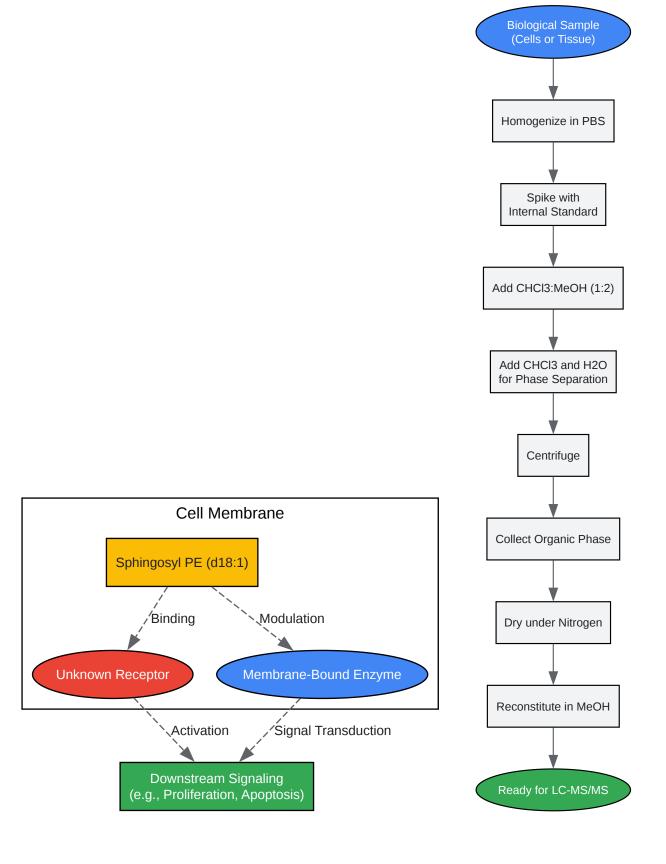
degraded by phospholipases to yield sphingosine and phosphoethanolamine. Sphingosine itself is a key intermediate that can be phosphorylated to the potent signaling molecule S1P.

Foundational & Exploratory

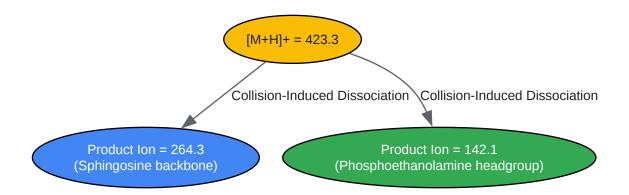
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